1-benzyl-4-(2-methylphenyl)piperazine
Overview
Description
1-benzyl-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.178298710 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Erythroid Differentiation Activity
Piperazine derivatives, including those similar to 1-benzyl-4-(2-methylphenyl)piperazine, have shown potential in inhibiting cell proliferation and inducing erythroid differentiation. For instance, specific piperazine derivatives have been effective against K-562 human chronic myelogenous leukemia cells. Their antiproliferative activities, in combination with established anticancer drugs, have demonstrated synergistic effects (Saab et al., 2013).
Cytochrome P450 Enzyme Involvement in Metabolism
Research has identified the role of Cytochrome P450 enzymes in the metabolism of certain piperazine derivatives. This involves the transformation of these compounds into various metabolites through enzymatic pathways, which is crucial for understanding the pharmacokinetics of such drugs (Hvenegaard et al., 2012).
Antibacterial and Biofilm Inhibition Properties
Novel piperazine compounds have demonstrated significant antibacterial efficacies and biofilm inhibition activities. Certain derivatives have shown potent inhibitory activities against various bacterial strains and are effective in combating drug-resistant pathogens (Mekky & Sanad, 2020).
Pharmacological Applications
Piperazine derivatives are extensively studied for their central pharmacological activity. They are known for their roles in antipsychotic, antidepressant, and anxiolytic applications. The benzylpiperazine structure is a key component in various therapeutic drugs (Brito et al., 2018).
Antimicrobial Activities
Piperazine units are common in many effective drugs, including those with antimicrobial properties. They are part of compounds used as antibacterials, antifungals, and in the treatment of other diseases. Piperazinyl derivatives' enhanced antimicrobial activities make them important for developing new treatments (Shroff et al., 2022).
Anticancer Activity
Certain piperazine derivatives have been evaluated for their efficacy in inhibiting cancer cell proliferation. For instance, novel 1-benzhydryl-sulfonyl-piperazine derivatives have been shown to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells, indicating their potential as chemotherapeutic agents (Ananda Kumar et al., 2007).
Properties
IUPAC Name |
1-benzyl-4-(2-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-7-5-6-10-18(16)20-13-11-19(12-14-20)15-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMMCVGUYQFJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.